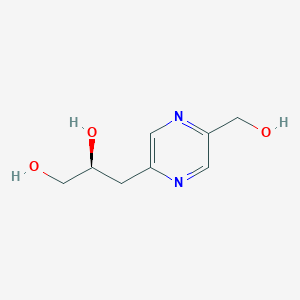
PrP 27-30 Protein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PrP 27-30 Protein is a truncated form of the prion protein, derived from the proteolytic cleavage of the scrapie prion protein (PrP Sc). This protein is known for its association with prion diseases, which are fatal neurodegenerative disorders. This compound retains prion infectivity and is a key marker in the diagnosis of prion diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of PrP 27-30 Protein involves the proteolytic digestion of PrP Sc using proteinase K. This process results in the removal of the N-terminal region, producing the truncated PrP 27-30 fragment .
Industrial Production Methods: Industrial production of this compound is not common due to its association with prion diseases. laboratory-scale production involves the expression of recombinant prion proteins in bacterial systems, followed by purification and proteolytic cleavage to obtain the PrP 27-30 fragment .
Chemical Reactions Analysis
Types of Reactions: PrP 27-30 Protein undergoes various biochemical reactions, including conformational changes and aggregation. These reactions are critical in the pathogenesis of prion diseases .
Common Reagents and Conditions: The primary reagent used in the preparation of this compound is proteinase K, which cleaves the PrP Sc to produce the truncated fragment. Other conditions include maintaining an appropriate pH and temperature to ensure efficient proteolysis .
Major Products Formed: The major product formed from the proteolytic cleavage of PrP Sc is the PrP 27-30 fragment, which retains prion infectivity and is used as a diagnostic marker for prion diseases .
Scientific Research Applications
PrP 27-30 Protein has several scientific research applications, particularly in the study of prion diseases. It is used to understand the mechanisms of prion propagation and the structural changes associated with prion infectivity. Additionally, this compound is employed in the development of diagnostic assays for prion diseases and in the screening of potential therapeutic agents .
Mechanism of Action
The mechanism of action of PrP 27-30 Protein involves its ability to induce the conformational conversion of the normal cellular prion protein (PrP C) into the pathogenic PrP Sc form. This conversion is a key step in the propagation of prion diseases. The molecular targets involved in this process include the cellular prion protein and various cofactors that facilitate the conformational change .
Comparison with Similar Compounds
- Thienyl pyrimidine derivatives
- Fluorescent oligothiophene-bis-triazine ligands
Comparison: PrP 27-30 Protein is unique in its ability to retain prion infectivity and serve as a diagnostic marker for prion diseases. Unlike other similar compounds, which may interact with prion proteins or influence their aggregation, this compound is directly derived from the pathogenic form of the prion protein and plays a central role in the disease process .
Properties
CAS No. |
105268-27-7 |
|---|---|
Molecular Formula |
C12H15BrO |
Molecular Weight |
0 |
Synonyms |
PrP 27-30 Protein |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




